molecular formula C21H24N4O4 B2562534 N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]pentanamide CAS No. 1236261-16-7

N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]pentanamide

Katalognummer: B2562534
CAS-Nummer: 1236261-16-7
Molekulargewicht: 396.447
InChI-Schlüssel: KPSOZJZWEIMOKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]pentanamide is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]pentanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzodiazole moiety, which is known for its diverse biological activities. The presence of the formamido group and dimethoxyphenyl substituents enhances its pharmacological profile. The molecular formula is C18H22N4O3C_{18}H_{22}N_{4}O_{3}, and it has a molecular weight of approximately 342.39 g/mol.

Antimicrobial Activity

Benzimidazole derivatives, including compounds similar to this compound, have demonstrated significant antimicrobial properties. A study highlighted that various benzimidazole derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 25 µg/ml to 62.5 µg/ml against specific pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that benzimidazole derivatives are promising candidates in cancer therapy due to their ability to inhibit tumor growth. For example, a series of benzimidazole-based compounds have been synthesized and tested for their cytotoxic effects on various cancer cell lines. These studies often utilize assays such as MTT or SRB to assess cell viability post-treatment. In particular, compounds that incorporate the benzodiazole scaffold have shown potent activity against breast and lung cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR analysis of benzimidazole derivatives suggests that modifications at specific positions on the benzodiazole ring can significantly influence biological activity. For instance:

  • Substituents on the benzodiazole ring : Electron-donating groups (like methoxy) tend to enhance activity.
  • Alkyl chain length : The length of the pentanamide chain can affect solubility and permeability, impacting bioavailability.

A detailed SAR table based on recent findings is provided below:

Compound StructureActivity TypeMIC (µg/ml)Reference
BenzimidazoleAntibacterial25
Dimethoxy-substitutedAnticancerIC50 < 10
Benzodiazole analogAntifungal50

Case Studies

  • Antibacterial Study : A recent study synthesized a series of benzimidazole derivatives and evaluated their antibacterial activities against common pathogens. The results indicated that compounds with halogen substitutions exhibited enhanced potency compared to standard antibiotics .
  • Anticancer Evaluation : In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cells through the activation of caspases, highlighting their potential as anticancer agents .

Eigenschaften

IUPAC Name

N-[1-(1H-benzimidazol-2-ylamino)-1-oxopentan-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-4-7-18(20(27)25-21-23-16-8-5-6-9-17(16)24-21)22-19(26)13-10-14(28-2)12-15(11-13)29-3/h5-6,8-12,18H,4,7H2,1-3H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSOZJZWEIMOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.